6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid
説明
Structural Characteristics of the Imidazo[1,2-a]Pyrazine Core
The imidazo[1,2-a]pyrazine system is a nitrogen-bridged bicyclic heterocycle comprising fused imidazole and pyrazine rings (Fig. 1). This architecture confers planar rigidity, enabling π-π stacking interactions with biological targets. The core’s electron-deficient nature arises from the pyrazine ring’s two nitrogen atoms, which direct electrophilic substitution to positions 6 and 8. Substituents at these positions significantly modulate bioactivity: bromine atoms enhance lipophilicity and hydrogen-bonding potential, while the carboxylic acid group at position 2 improves aqueous solubility and enables salt formation.
Table 1: Key Structural Features of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
Bromination Patterns in Heterocyclic Systems
Bromination of aromatic heterocycles typically occurs via electrophilic substitution. For imidazo[1,2-a]pyrazines, regioselective bromination at C6 and C8 is achieved using a bromide-bromate couple in aqueous medium (HBr/HBrO3), generating reactive BrOH species. This method avoids toxic molecular bromine and achieves yields >75% under mild conditions. Competitive bromination at other positions is suppressed due to the electron-withdrawing effect of existing bromine atoms, as demonstrated in the synthesis of 6,8-dibromo derivatives.
Reaction Scheme 1: Bromination of Imidazo[1,2-a]Pyrazine
$$
\text{Imidazo[1,2-a]pyrazine} + \text{HBr/HBrO}3 \xrightarrow{\text{H}2\text{O, 25°C}} \text{6,8-Dibromoimidazo[1,2-a]pyrazine} \quad
$$
Carboxylic Acid Functionalization in Nitrogen-Containing Heterocycles
The carboxylic acid group at C2 is introduced via hydrolysis of the corresponding ethyl ester, synthesized through condensation of 2-amino-3,5-dibromopyrazine with ethyl bromopyruvate (Scheme 2). This ester intermediate (ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) is hydrolyzed under basic conditions to yield the free acid, which exhibits pH-dependent solubility (soluble in alkaline media). The acid’s reactivity enables further derivatization, including amidation and metal-catalyzed cross-coupling.
Table 2: Synthetic Routes to 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Amino-3,5-dibromopyrazine + Ethyl bromopyruvate (DME, 80°C) | 79% | |
| 2 | Ester hydrolysis (NaOH, H2O/EtOH) | 92% |
特性
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-4-2-12-1-3(7(13)14)10-6(12)5(9)11-4/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYROZYZETYQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Protocol
-
Reactants :
-
2-Amino-3,5-dibromopyrazine (1.0 equiv)
-
Ethyl bromopyruvate (1.2 equiv)
-
-
Solvent : Anhydrous 1,2-dimethoxyethane (DME)
-
Conditions : Heating at 80°C for 24 hours under inert atmosphere.
-
Workup :
-
Dilution with dichloromethane (DCM)
-
Washing with saturated NaHCO₃ (3×)
-
Drying over MgSO₄
-
Concentration under reduced pressure
-
This yields ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a 79% isolated yield.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr. The bromine atoms at positions 3 and 5 on the pyrazine ring direct regioselective ring closure, fixing bromines at positions 6 and 8 in the imidazo[1,2-a]pyrazine core.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using basic conditions (Table 1).
Standard Hydrolysis Protocol
-
Reactant : Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 equiv)
-
Base : Lithium hydroxide (LiOH·H₂O, 1.2 equiv)
-
Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v)
-
Workup :
-
Acidification with 10% HCl to pH 3–4
-
Extraction with ethyl acetate (3×)
-
Drying over Na₂SO₄
-
Evaporation under vacuum
-
Table 1: Hydrolysis Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| LiOH·H₂O | THF/H₂O | 4 | 85 |
| NaOH | MeOH/H₂O | 6 | 78 |
| KOH | Dioxane/H₂O | 5 | 80 |
Alternative Bromination Strategies
Direct Bromination of Imidazo[1,2-a]pyrazine-2-carboxylic Acid
While less common, bromination of the parent imidazo[1,2-a]pyrazine-2-carboxylic acid has been explored for related compounds.
Protocol (Adapted from Patent US4166851A)
-
Reactant : Imidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)
-
Brominating Agent : N-Bromosuccinimide (NBS, 2.2 equiv)
-
Solvent : Carbon tetrachloride (CCl₄)
-
Conditions : Reflux for 2 hours
-
Yield : ~50% (mixture of mono- and di-brominated products)
Limitation : Poor regioselectivity for 6,8-dibromo product, requiring chromatographic separation.
Critical Analysis of Methodologies
Cyclocondensation vs. Post-Functionalization
Solvent and Base Effects in Hydrolysis
-
THF/water systems outperform methanol or dioxane due to better solubility of the ester intermediate.
-
Lithium hydroxide minimizes side reactions (e.g., decarboxylation) compared to stronger bases like NaOH.
Scalability and Industrial Relevance
The cyclocondensation-hydrolysis sequence is preferred for kilogram-scale synthesis:
化学反応の分析
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the original compound .
科学的研究の応用
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrazines exhibit anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of 6,8-dibromoimidazo[1,2-a]pyrazine can inhibit Bruton's tyrosine kinase (Btk), which is implicated in several cancers and autoimmune diseases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain imidazo[1,2-a]pyrazine derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from this scaffold showed effective inhibition against Pseudomonas aeruginosa and Aspergillus fumigatus .
Inhibition of Helicobacter pylori
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid has been identified as a potential inhibitor of the VirB11 ATPase in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound acts as an ATP mimic and competitive inhibitor, showcasing its potential in treating infections caused by this pathogen .
Synthesis Methodologies
The synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid involves several methodologies that allow for the introduction of various functional groups. Notably, it can be produced through electrophilic aromatic substitution reactions where bromination occurs at the 6 and 8 positions of the imidazo[1,2-a]pyrazine core .
Use as an Electrophile
The compound serves as an effective electrophile in various organic reactions. Its high reactivity allows it to participate in cross-coupling reactions and nucleophilic substitutions, facilitating the synthesis of more complex heterocycles .
Case Studies
作用機序
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and carboxylic acid group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyrazine-2-carboxylic Acid (Non-Brominated Analog)
5,8-Dibromoimidazo[1,2-a]pyrazine
- Molecular formula : C₆H₃Br₂N₃
- Molecular weight : 276.92 g/mol .
- Key differences: Bromine substitution at the 5- and 8-positions (vs. 6- and 8-) alters regioselectivity in nucleophilic substitution reactions.
Comparative Data Table
*Note: Exact molecular weight for the carboxylic acid form is inferred from the base structure (C₆H₃Br₂N₃, 276.92 g/mol) with additional COOH group (~44 g/mol).
Research Findings and Trends
- Halogenation Effects : Bromine atoms at the 6- and 8-positions enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive derivatives .
- Substituent Flexibility : The 2-carboxylic acid group allows for salt formation or esterification, modulating solubility and bioavailability .
- Biological Potency: Brominated analogs generally show higher kinase inhibitory activity compared to non-halogenated derivatives, likely due to improved target binding via halogen bonds .
生物活性
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
The compound has a molecular formula of and is characterized by its imidazo[1,2-a]pyrazine core structure. The presence of bromine atoms at positions 6 and 8 significantly influences its reactivity and biological interactions.
Research indicates that 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid acts primarily as an adenosine A2A receptor modulator . Adenosine receptors play a crucial role in immune modulation and tumor microenvironments. By antagonizing these receptors, the compound can potentially enhance anti-tumor immunity by reactivating T cells and inhibiting tumor growth.
Key Mechanisms:
- Immunosuppression Reversal : The compound may counteract the immunosuppressive effects mediated by adenosine in tumor environments, thus promoting immune responses against cancer cells .
- Inhibition of Tumor Growth : In preclinical models, compounds targeting A2A receptors have shown reduced tumor growth rates and metastasis .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. For instance, related pyrazine compounds have demonstrated varying degrees of activity against Mycobacterium tuberculosis and other pathogens. A notable study indicated that certain substituted amides derived from pyrazine-2-carboxylic acids exhibited significant antitubercular activity with inhibition rates up to 72% against M. tuberculosis .
Case Study: In Vitro Testing
A series of in vitro assays were conducted to assess the biological activity of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid:
- Antitubercular Activity : The compound showed promising results with an IC50 value indicating effective inhibition against M. tuberculosis.
- Antifungal Properties : Limited antifungal activity was observed; however, some derivatives exhibited noteworthy results against specific fungal strains.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid:
Q & A
Q. What are the established synthetic routes for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid?
The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, diaminopyrazines react with aldehydes and isocyanides under mild conditions (room temperature, 24 hours) in methanol to form imidazo[1,2-a]pyrazine scaffolds . Bromination steps can be introduced post-cyclization using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective dibromination at the 6- and 8-positions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR for structural elucidation of the imidazo[1,2-a]pyrazine core and substituents.
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 ratio for Br/Br) .
- X-Ray Crystallography : For unambiguous determination of crystal packing and substituent orientation .
Q. What are the recommended handling and storage protocols?
Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Use anhydrous solvents (e.g., DMF, DMSO) for reactions, and avoid prolonged exposure to light due to potential bromine dissociation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable bromination sites and regioselectivity. ICReDD’s approach combines computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error steps . For example, simulating the electrophilic aromatic substitution of bromine on the pyrazine ring can guide reagent choice (e.g., Br₂ vs. NBS) .
Q. How do structural modifications (e.g., bromine position) affect biological activity?
Structure-activity relationship (SAR) studies on analogous imidazo[1,2-a]pyrimidines reveal that halogen positioning influences binding affinity to biological targets (e.g., adenosine receptors). Bromine at the 6- and 8-positions may enhance lipophilicity and π-stacking interactions, as seen in adenine-mimetic libraries . Compare activity via in vitro assays (e.g., enzyme inhibition) using derivatives with varying halogen patterns .
Q. What strategies resolve contradictions in reaction yields reported across literature?
Discrepancies often arise from differences in starting material purity, solvent choice, or bromination conditions. Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test the impact of NBS equivalents, reaction time, and solvent (acetonitrile vs. DCM) on yield . Purification methods (e.g., recrystallization vs. column chromatography) also affect isolated yields, as noted in triazolopyrazine syntheses .
Q. What advanced functionalization strategies are applicable to this compound?
- Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt with DIPEA in DMF to form amides or esters, as demonstrated in triazolopyrazine derivatization .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can introduce aryl/heteroaryl groups at brominated positions, though Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) must account for steric hindrance .
Q. How to troubleshoot low purity during purification?
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles.
- Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve brominated byproducts .
- HPLC Analysis : Monitor purity with a C18 column (UV detection at 254 nm) to identify persistent impurities .
Methodological Notes
- Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
- Safety : Brominated intermediates may be toxic; use fume hoods and personal protective equipment (PPE). Waste must be treated as halogenated hazardous material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
